molecular formula C9H10F3NO B2761782 4-methoxy-N-methyl-3-(trifluoromethyl)aniline CAS No. 1369789-58-1

4-methoxy-N-methyl-3-(trifluoromethyl)aniline

Cat. No.: B2761782
CAS No.: 1369789-58-1
M. Wt: 205.18
InChI Key: LOCPCAGLALJYCQ-UHFFFAOYSA-N
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Description

4-Methoxy-N-methyl-3-(trifluoromethyl)aniline is an organic compound that belongs to the class of fluorinated anilines It is characterized by the presence of a methoxy group (-OCH₃), a methyl group (-CH₃), and a trifluoromethyl group (-CF₃) attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-N-methyl-3-(trifluoromethyl)aniline can be synthesized through several methods. One common approach involves the reaction of 4-methoxyaniline with trifluoromethylating agents under specific conditions. For instance, the reaction of 4-methoxyaniline with chlorotrifluoromethane (CF₃Cl) in the presence of a base catalyst can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-methyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 4-methoxy-N-methyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy and methyl groups contribute to the compound’s overall stability and reactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-N-methyl-3-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its lipophilicity and stability, while the methoxy and methyl groups provide additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

4-methoxy-N-methyl-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-13-6-3-4-8(14-2)7(5-6)9(10,11)12/h3-5,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCPCAGLALJYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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